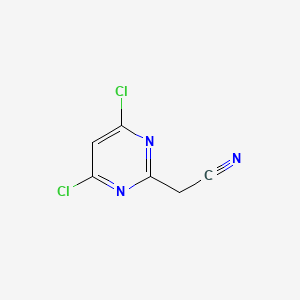

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile

Vue d'ensemble

Description

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile typically involves the reaction of 4,6-dichloropyrimidine with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Reduction: 2-(4,6-Dichloropyrimidin-2-yl)ethylamine.

Oxidation: 2-(4,6-Dichloropyrimidin-2-yl)acetic acid.

Coupling reactions: Complex aromatic compounds with extended conjugation.

Applications De Recherche Scientifique

Antiviral Properties

Research indicates that derivatives of pyrimidines, including 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile, exhibit antiviral activities. Specifically, pyrimidine analogues have shown effectiveness against viruses such as HIV and hepatitis B virus (HBV). The mechanism often involves the inhibition of viral replication pathways .

Anti-inflammatory Effects

Studies have demonstrated that certain pyrimidine derivatives can inhibit nitric oxide production in immune cells, suggesting potential applications in anti-inflammatory therapies. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines were found to significantly reduce immune-activated nitric oxide production in vitro . This property indicates their potential use in treating inflammatory diseases.

Pharmaceutical Applications

The compound is being investigated for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics make it a valuable building block for developing new drugs targeting specific biological pathways .

In Vivo Studies on BCL6 Inhibition

Recent studies have explored the use of pyrimidine derivatives, including those related to this compound, as inhibitors of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in germinal center B-cell expansion and is implicated in several cancers. Compounds designed around this framework demonstrated potent antiproliferative activity against cancer cell lines .

Synthesis of Novel Compounds

Research has also focused on synthesizing novel morpholinopyrimidine derivatives using this compound as a precursor. These derivatives were evaluated for their PI3 kinase inhibition activity, showcasing the versatility of this compound in generating biologically active molecules .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity but different functional groups.

4,6-Dichloropyrimidine: The parent compound used in the synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetonitrile.

2-(4,6-Dichloropyrimidin-2-yl)ethanol: A related compound with an alcohol group instead of a nitrile group.

Uniqueness

This compound is unique due to its nitrile functional group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its dichloropyrimidine core also provides multiple sites for further functionalization, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-(4,6-Dichloropyrimidin-2-yl)acetonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.02 g/mol

- CAS Number : 63155-43-1

- InChI Code : 1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1H2

The compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and an acetonitrile group at position 2. This structure is significant as it contributes to the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(4,6-dihydroxypyrimidin-2-yl)acetamide with phosphorus oxychloride. This multi-step process is common for pyrimidine derivatives, often utilizing commercially available precursors such as cyanuric chloride or chlorinated pyrimidines.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. The presence of the dichloropyrimidine moiety suggests potential effectiveness against various fungi and bacteria. Studies have shown that similar compounds can inhibit the growth of pathogens, making them candidates for further investigation in antimicrobial therapy.

Herbicidal Activity

The compound's structure suggests possible herbicidal activity. The chlorine substituents are known to enhance herbicidal properties in related compounds. For instance, compounds like Bensulfuron-methyl, which share structural similarities with this compound, have been documented for their effectiveness in controlling weed populations in agricultural settings.

Study on Antifungal Activity

A study published in a peer-reviewed journal explored the antifungal activity of various pyrimidine derivatives. The results indicated that compounds similar to this compound showed significant inhibition against Candida species and Aspergillus niger. The mechanism was hypothesized to involve disruption of fungal cell wall synthesis .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 16 μg/mL |

| Bensulfuron-methyl | 8 μg/mL |

Herbicide Efficacy Testing

In agricultural studies assessing herbicidal efficacy, this compound was tested on various weed species. The results demonstrated a reduction in biomass and seed germination rates at concentrations as low as 20 μg/mL. This finding supports its potential use as a selective herbicide.

Propriétés

IUPAC Name |

2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUULABSLYIJIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280607 | |

| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-43-1 | |

| Record name | 63155-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,6-dichloropyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.